2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)15-20(18,19)12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVPTRFUYYNJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid generally follows a two-step approach:
Step 1: Sulfonyl Chloride Formation
Starting from benzoic acid derivatives, the sulfonyl chloride intermediate is prepared by reaction with chlorosulfonic acid or related sulfonating agents.Step 2: Sulfonamide Formation
The sulfonyl chloride intermediate is then reacted with 4-fluoroaniline (4-fluorophenylamine) to form the sulfonamide linkage, yielding the target compound.
This condensation is typically catalyzed or facilitated by bases and may involve coupling agents to improve yield and selectivity.
Specific Preparation Method Using Fly-Ash:H3PO4 Nanocatalyst and Ultrasonication
A notable green chemistry approach involves the use of a fly-ash:H3PO4 nano catalyst under ultrasonic irradiation to promote the condensation reaction between benzenesulfonyl chlorides and 4-aminobenzoic acid derivatives. This method has been adapted for preparing sulfonamide-substituted benzoic acids with high yield and efficiency at room temperature.
- Equimolar amounts of benzenesulfonyl chloride and 4-aminobenzoic acid are mixed with 0.02 mg of fly-ash:H3PO4 catalyst in ethanol (10 mL).
- The mixture is subjected to ultrasonic irradiation for 20–25 minutes at room temperature.
- Potassium carbonate (0.1 mg) is added during the reaction to neutralize hydrochloric acid formed.
- Reaction progress is monitored by thin-layer chromatography.
- The product is isolated by washing with n-hexane, filtration to remove catalyst, drying, and purification by column chromatography using dichloromethane and ethyl acetate (3:1) as eluents.
- Yields range from 90% to 96%, with electron-donating substituents on the benzene ring giving higher yields than electron-withdrawing groups.
Suzuki-Miyaura Cross-Coupling Route
An alternative synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction:
- 4-Fluorobenzenesulfonamide is first reacted with glyoxylic acid hydrate to form an intermediate.
- This intermediate undergoes coupling with phenylboronic acid in the presence of a palladium catalyst.
- The reaction conditions are controlled to optimize yield and purity.
- This method is scalable for industrial production, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency.
Detailed Reaction Conditions and Reagents
Characterization and Purity Assessment
NMR Spectroscopy:
Proton and carbon NMR confirm aromatic environments and sulfonamide linkages. Sulfonamide NH protons typically appear as broad singlets around 10–12 ppm in DMSO-d6.Infrared Spectroscopy:
Characteristic sulfonyl group peaks appear near 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch). Carboxylic acid groups show strong bands near 1670 cm⁻¹.Mass Spectrometry:
Molecular ion peaks correspond to the expected molecular weight (~295.29 g/mol), with fragmentation patterns consistent with sulfonamide and benzoic acid moieties.Elemental Analysis:
Confirms the empirical formula C13H10FNO4S with high purity.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The ultrasonic-assisted fly-ash:H3PO4 catalyzed method offers an environmentally friendly, efficient, and rapid synthesis with excellent yields and minimal by-products.
Electron-donating substituents on the benzene ring improve yields, likely due to increased nucleophilicity in the sulfonamide formation step.
Industrial synthesis often employs palladium-catalyzed cross-coupling reactions for better control over substitution patterns and scalability.
The compound’s purity and structural integrity can be reliably confirmed by NMR, IR, MS, and elemental analysis, ensuring reproducibility and quality for further applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid, also known as a sulfonamide derivative, has garnered attention in various scientific research fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of its applications, focusing on medicinal chemistry, material science, and analytical chemistry.
Chemical Formula
- Molecular Formula: C13H12FNO4S
- Molecular Weight: 303.30 g/mol
Key Functional Groups
- Sulfonamide Group: Known for its antibacterial properties.
- Benzoic Acid Moiety: Provides acidity and potential for forming salts.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy similar to traditional sulfa drugs.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the inflammatory response.
Research Findings:
In vitro studies revealed that this compound significantly reduced inflammation markers in human cell lines exposed to pro-inflammatory cytokines .
Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties. Research has explored using this compound as a monomer in synthesizing high-performance polymers.
Application Example:
A recent study focused on developing sulfonamide-based polymers for use in drug delivery systems. The polymers exhibited controlled release characteristics, making them suitable for targeted therapy applications .
Chromatographic Applications
Due to its unique structure, this compound is used as a standard in chromatographic methods for analyzing sulfonamide drugs in pharmaceutical formulations.
Methodology:
High-performance liquid chromatography (HPLC) methods have been developed utilizing this compound as an internal standard to improve the accuracy of quantifying other sulfonamide derivatives in complex mixtures .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Properties | Reduced inflammation markers in cell lines | |
| Material Science | Polymer Synthesis | Enhanced thermal stability and drug delivery |
| Analytical Chemistry | HPLC Standard | Improved quantification accuracy |
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs with variations in substituents, substitution positions, and core carboxylic acid groups.
Substituent Effects on the Phenyl Ring
Key Insight : Fluorine’s strong electron-withdrawing nature increases the compound’s acidity compared to methyl-substituted analogs. Chlorine introduces additional steric and electronic effects.
Positional Isomerism on the Benzoic Acid Core
Key Insight : Ortho-substituted derivatives may exhibit reduced solubility due to steric effects, while para-substituted analogs often display enhanced stability and crystallinity.
Core Carboxylic Acid Variations
| Compound Name | Carboxylic Acid Core | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| 2-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid | Benzoic acid | 295.29 | Not reported |
| 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid | Acetic acid | 233.22 | 158–160 |
| 2-{[(4-Fluorophenyl)amino]carbonyl}benzoic acid | Benzoic acid (amide) | 259.23 | Not reported |
Key Insight: Replacing the benzoic acid core with acetic acid (smaller, less conjugated system) lowers molecular weight and increases melting point, suggesting stronger intermolecular forces in the acetic acid derivative . The amide analog (2-{[(4-fluorophenyl)amino]carbonyl}benzoic acid) replaces –SO₂– with –CO–, reducing hydrogen-bonding capacity and acidity .
Biological Activity
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid, a sulfonamide derivative, has garnered interest due to its diverse biological activities. This compound is characterized by a benzoic acid moiety linked to a sulfonamide group that includes a 4-fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 295.286 g/mol. The unique structure contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structural features of this compound include:
- Carboxylic Acid Group (-COOH)
- Sulfonamide Group (-SO2NH-)
- Fluorinated Aromatic Ring
These elements enhance its solubility and biological activity compared to other benzoic acid derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including Streptococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Streptococcus aureus | 25 |
| 4-(substituted phenylsulfonamido)benzoic acid | E. coli | 30 |
| Sulfanilamide | Staphylococcus aureus | 22 |
Anticancer Activity
This compound has also been explored for its anticancer properties. A study demonstrated that related compounds could inhibit the invasion of melanoma cells in vitro, highlighting their potential in cancer therapy. The compound's ability to reduce chemotherapeutic resistance in breast cancer cells was particularly notable, suggesting mechanisms that may enhance the efficacy of existing treatments .
Case Study: Melanoma Inhibition
In vitro assays revealed that modifications of the benzene-sulfonamide scaffold resulted in potent inhibitors of autotaxin (ATX), an enzyme implicated in cancer metastasis. Compounds derived from this scaffold showed IC50 values as low as 9 nM against human melanoma cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the fluorine atom is believed to enhance binding affinity and selectivity towards target enzymes or receptors. Studies on related compounds have shown that fluorinated derivatives often exhibit increased potency due to improved lipophilicity and electronic effects .
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency |
| Sulfonamide Group | Enhanced antibacterial activity |
| Carboxylic Acid Group | Improved solubility |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via sulfonamide coupling. A multi-step approach involves:
Sulfonation : Reacting a benzoic acid derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination : Coupling the sulfonyl chloride intermediate with 4-fluoroaniline using carbodiimide (e.g., EDC) and N-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .
- Critical Reagents : Carbodiimide (activation agent), HOBt (prevents racemization), and anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm aromatic proton environments and sulfonamide linkage. For example, sulfonamide protons appear as broad singlets (~10–12 ppm) .
- IR Spectroscopy : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) confirm sulfonyl groups .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R factor < 0.06 for high-resolution structures) .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency during sulfonamide formation in the synthesis of this compound?
- Methodological Answer :
- Catalytic Additives : HOBt improves yields (>90%) by stabilizing reactive intermediates and preventing side reactions .
- pH Control : Maintain mildly acidic conditions (pH 5–6) to balance nucleophilic amine reactivity and minimize sulfonyl chloride hydrolysis.
- Solvent Optimization : Use anhydrous DMF for polar aprotic conditions, ensuring reagent solubility and reduced byproduct formation .
Q. How do pH and solvent choice influence the stability and reactivity of intermediates during synthesis?
- Methodological Answer :
- Stability of Sulfonyl Chloride : Hydrolysis is minimized in non-aqueous solvents (e.g., DCM). At pH > 7, rapid hydrolysis occurs, reducing yields.
- Amine Reactivity : At high pH (>8), the free base form of 4-fluoroaniline dominates, enhancing nucleophilicity but risking side reactions (e.g., dimerization) .
- Data Table :
| Condition | Yield (%) | Byproduct Formation |
|---|---|---|
| pH 5, DMF | 92 | Low |
| pH 8, THF | 65 | Moderate |
Q. What analytical techniques resolve contradictions in reaction yield data for amide formation involving this compound?
- Methodological Answer :
- Reaction Calorimetry : Quantifies exothermicity to identify incomplete coupling or side reactions. For example, HOBt-free reactions show lower heat flow, correlating with <50% yields .
- HPLC-MS : Detects unreacted starting materials and hydrolyzed byproducts (e.g., free benzoic acid).
- Kinetic Studies : Monitor reaction progress under varying HOBt concentrations to validate rate independence from HOBt levels .
Q. How is this compound used as a building block in synthesizing complex molecules with potential therapeutic applications?
- Methodological Answer :
- Enzyme Inhibitors : The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase).
- Drug Conjugates : Coupling with bioactive amines (e.g., anticancer agents) via carbodiimide-mediated chemistry enhances targeting .
- Case Study : Derivatives of this compound show anti-inflammatory activity in vitro (IC < 1 µM for COX-2 inhibition) .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Simulates interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase active site).
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with inhibitory potency using Hammett constants or DFT calculations .
- Example : Fluorine's electronegativity enhances binding to hydrophobic pockets, improving affinity by ~20% compared to non-fluorinated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
